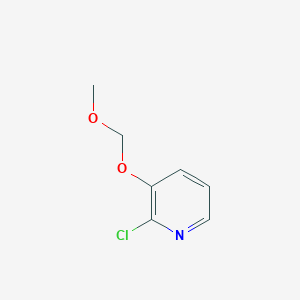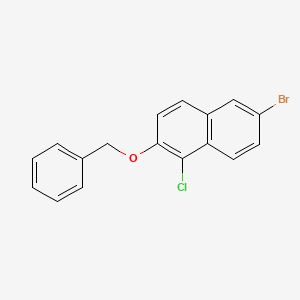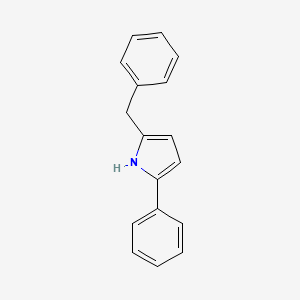
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-1H-indole hydrochloride, commonly referred to as 3-Benzyl-2-methyl-1H-indole hydrochloride, is a synthetic compound that has been studied extensively in scientific research. It is a derivative of the naturally occurring indole alkaloid, tryptophan, and has been used in a variety of laboratory experiments due to its unique chemical and physical properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
3-Benzyl-2-methyl-1H-indole hydrochloride is widely used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been used to study the effects of tryptophan derivatives on the body, as well as to investigate the development of new drugs. Additionally, it has been used as a model compound to study the effects of indole derivatives on the nervous system.
作用機序
The exact mechanism of action of 3-Benzyl-2-methyl-1H-indole hydrochloride is not well understood. However, it is believed to act as a partial agonist of serotonin receptors, which may account for its effects on the nervous system. Additionally, it may interact with other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Benzyl-2-methyl-1H-indole hydrochloride have been studied extensively in laboratory experiments. It is believed to have antidepressant and anxiolytic effects, as well as to have an effect on motor activity. Additionally, it has been shown to have an effect on the release of hormones, such as cortisol and corticosterone.
実験室実験の利点と制限
3-Benzyl-2-methyl-1H-indole hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive, making it an ideal compound for research. Additionally, it is highly stable and has a long shelf-life, making it suitable for long-term experiments. However, there are some limitations to its use. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, its effects on the body are not well understood, making it difficult to predict its effects in experiments.
将来の方向性
The potential future directions for the use of 3-Benzyl-2-methyl-1H-indole hydrochloride in scientific research are numerous. It could be used to study the effects of indole derivatives on the nervous system, as well as to develop new drugs for the treatment of depression and anxiety. Additionally, it could be used to study the effects of tryptophan derivatives on the body. It could also be used in the development of new drugs for the treatment of motor disorders, such as Parkinson’s disease. Finally, it could be used to study the effects of indole derivatives on the release of hormones, such as cortisol and corticosterone.
合成法
The synthesis of 3-Benzyl-2-methyl-1H-indole hydrochloride is relatively straightforward. The compound is synthesized from the reaction of 1-benzyl-2-methyl-1H-indole and hydrochloric acid. The reaction is carried out in an inert atmosphere and the resulting product is a white crystalline solid. The purity of the compound can be further increased by recrystallization.
特性
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-2-methyl-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2.ClH/c1-16-21(19-9-5-6-10-20(19)22-16)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17;/h2-11,22H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJWMRXRUITPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CCN(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)





